Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by its unique substitution pattern. The core 1,4-DHP scaffold is substituted at the 4-position with a 4-(methoxycarbonyl)phenyl group, which introduces both aromaticity and ester functionality. The 3,5-positions are esterified with methyl groups, a common feature in 1,4-DHPs to modulate electronic and solubility properties.
Properties
IUPAC Name |
dimethyl 4-(4-methoxycarbonylphenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-16(17-8-6-5-7-9-17)26-14-20(24(28)31-3)22(21(15-26)25(29)32-4)18-10-12-19(13-11-18)23(27)30-2/h5-16,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQARWAZADXDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted dihydropyridine derivatives
Scientific Research Applications
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are explored to understand its pharmacological properties.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Substituent Comparison of Selected 1,4-Dihydropyridine Derivatives
*Calculated based on molecular formula C₂₄H₂₅NO₆.
Key Observations:
Chlorophenyl (HRC) and pyrazolyl substituents () increase electrophilicity, which may influence redox stability and metabolic pathways .
1-Position Substitutions: The 1-phenylethyl group in the target compound provides steric hindrance, likely reducing ring planarity and altering calcium channel binding affinity compared to smaller alkyl or aryl groups .
Ester Groups :
- Dimethyl esters (target compound) vs. diethyl esters (HRC) affect lipophilicity. Diethyl analogs generally exhibit higher logP values, influencing pharmacokinetic profiles .
Key Findings:
- Antimicrobial Activity : HRC, a diethyl ester with a chlorophenyl group, shows moderate antimicrobial efficiency, likely due to its electron-withdrawing substituent enhancing membrane interaction .
- Metabolic Stability : Methoxy-substituted analogs (e.g., ) are rapidly metabolized by human liver microsomes via CYP450-mediated oxidation, suggesting the target compound may share similar liabilities .
- Photostability : 1,4-DHPs with extended conjugation (e.g., lacidipine) undergo photocyclization, forming inactive byproducts . The target compound’s 1-phenylethyl group may mitigate this via steric protection.
Therapeutic Potential and Limitations
Biological Activity
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a 1,4-DHP derivative) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and presenting them in an organized manner.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H21NO6
- Molecular Weight : 357.38 g/mol
- CAS Number : 121497-05-0
This compound features a dihydropyridine core, which is significant for its biological activity, particularly in cardiovascular and neuropharmacological contexts.
Cardiovascular Effects
Research has indicated that 1,4-DHP derivatives exhibit significant cardiovascular effects. They are primarily known as calcium channel blockers, which help in the treatment of hypertension and angina pectoris. The mechanism involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
Table 1: Summary of Cardiovascular Studies on 1,4-DHP Derivatives
| Study Reference | Compound Tested | Effect Observed | Mechanism |
|---|---|---|---|
| Felodipine | Blood pressure reduction | Calcium channel blockade | |
| Various DHPs | Vasodilation in isolated tissues | Smooth muscle relaxation |
Neuroprotective Properties
In addition to cardiovascular benefits, some studies have explored the neuroprotective properties of this compound. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
A study demonstrated that treatment with a related DHP compound resulted in reduced neuronal apoptosis and improved cognitive function in rodent models of Alzheimer's disease. The proposed mechanism involves the attenuation of oxidative stress and modulation of glutamate receptor activity.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative damage associated with various diseases. In vitro studies have shown that DHP derivatives can scavenge free radicals effectively.
Table 2: Antioxidant Activity Studies
Q & A
Q. What methodological approaches are recommended for synthesizing dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols such as the Hantzsch reaction, which combines aldehydes, β-keto esters, and ammonia derivatives in polar solvents (e.g., ethanol or water). Key optimizations include:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., piperidine) catalysts to enhance cyclization efficiency .
- Temperature control : Reactions often proceed at reflux (70–100°C) to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization to isolate the dihydropyridine core with >90% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Combinatorial characterization is critical:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and dihydropyridine ring conformation .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., N1–C10–C11–C16 torsion: 176.37°) to confirm stereochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.9) .
Q. What biological activities are associated with this compound, and how are they assessed?
The compound exhibits calcium channel blockade , studied via:
- In vitro assays : Patch-clamp measurements on vascular smooth muscle cells to quantify Ca²⁺ influx inhibition .
- Pharmacological profiling : Dose-response curves (IC₅₀ values) for vasodilation in rat aortic rings .
- Structural analogs (e.g., ethyl vs. methyl esters) show activity variations due to steric and electronic effects .
Advanced Research Questions
Q. How do substituents on the dihydropyridine core influence biological activity, and what SAR trends emerge?
Substituent effects are quantified via comparative studies:
Methodology : Molecular docking (e.g., AutoDock Vina) correlates steric/electronic parameters with activity .
Q. What computational strategies are employed to design derivatives with enhanced selectivity?
Reaction path searching integrates:
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) predicts transition states and intermediates .
- Machine learning : Neural networks trained on experimental datasets prioritize substituents for synthesis .
- Free-energy perturbation (FEP) : Simulates binding affinity changes in L-type calcium channels .
Q. How can researchers resolve contradictions in reported biological data across structural analogs?
Systematic analysis includes:
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature) .
- Cellular context : Account for cell-type-specific expression of calcium channel isoforms .
- Crystallographic overlays : Superimpose analog structures to identify conformational outliers affecting activity .
Methodological Challenges and Solutions
Q. What experimental pitfalls arise in crystallizing this compound, and how are they mitigated?
Common issues :
- Polymorphism : Slow evaporation (e.g., hexane/ethyl acetate) yields single crystals .
- Disorder in alkyl chains : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts .
Q. How can researchers validate the mechanistic role of calcium channel blockade versus off-target effects?
Strategies :
- Knockout models : CRISPR-edited cells lacking Cav1.2 channels .
- Radioligand displacement : Competes with [³H]nitrendipine to confirm binding site overlap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
